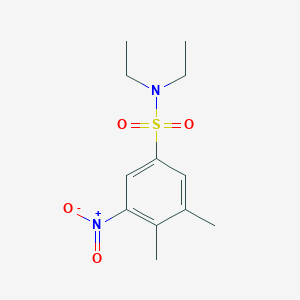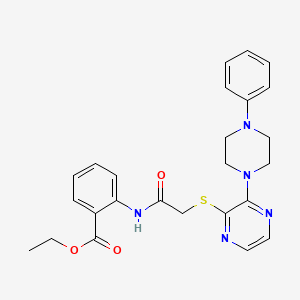
6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one, also known as DMQX, is a compound that has been extensively studied for its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and has been shown to possess potent pharmacological properties.
科学的研究の応用
Synthesis and Binding Studies
6,7-dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one has been explored for its potential applications in scientific research, notably in the synthesis and evaluation of its derivatives for biological activity. For instance, methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from this compound have shown significant affinity for apamin-sensitive binding sites, indicating their potential in studying apamin-sensitive Ca2+-activated K+ channels. The analogues with specific methoxy arrangements and substitutions on the quinolin-4(1H)-one structure exhibit varying degrees of binding affinity, which is crucial for neurological research and potentially for the development of therapeutics targeting these channels (Graulich et al., 2006).
Photolabile Protecting Group Development
Furthermore, derivatives of quinolin-4(1H)-ones, similar to this compound, have been developed as photolabile protecting groups for carboxylic acids, showcasing their utility in photochemistry. These compounds demonstrate high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. This feature is particularly beneficial for the controlled release of biological messengers in response to light, providing a tool for precise spatial and temporal control in biochemical and medical research (Fedoryak & Dore, 2002).
Chemical Constituents and Cytotoxicity
The structural diversity of this compound and its derivatives has been a subject of study in various plant extracts, where such compounds are identified as chemical constituents. These studies not only contribute to the understanding of plant chemistry but also assess the biological activities of these compounds, such as cytotoxicity against cancer cell lines, highlighting their potential in cancer research (Wang et al., 2003).
Anti-Breast Cancer Drug Development
One of the significant applications of derivatives closely related to this compound is in the rational design of anti-breast cancer drugs. Through in silico docking and various interaction studies, compounds such as EM015 have been developed, showcasing potent anti-breast cancer activity with minimal toxicity. This approach exemplifies how understanding the molecular structure and interactions of quinolin-4(1H)-one derivatives can lead to the development of effective cancer therapeutics (Aneja et al., 2006).
特性
IUPAC Name |
6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-17-9-11-20(12-10-17)33(29,30)25-16-27(15-19-8-6-5-7-18(19)2)22-14-24(32-4)23(31-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNCILCNANNODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2840525.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2840526.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one](/img/structure/B2840527.png)
![N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2840530.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)

![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)



![2-(4-Chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione](/img/structure/B2840540.png)
![2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid](/img/structure/B2840541.png)
![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840542.png)
